1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine
Overview
Description
1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine is a chemical compound with the molecular formula C14H18BrF2NO. It is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further connected to a difluoropiperidine ring.
Preparation Methods
The synthesis of 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxypropane.
Coupling with Piperidine: The bromophenoxypropane is then reacted with 4,4-difluoropiperidine under suitable conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine involves its interaction with specific molecular targets. The bromophenoxy group can engage in various binding interactions, while the difluoropiperidine ring may influence the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine can be compared with similar compounds such as:
1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine: This compound has an ethylpiperazine ring instead of a difluoropiperidine ring, which may affect its chemical properties and applications.
1-[3-(4-Bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]-4,4-difluoropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrF2NO/c15-12-2-4-13(5-3-12)19-11-1-8-18-9-6-14(16,17)7-10-18/h2-5H,1,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPPZYKZZOAOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCOC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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